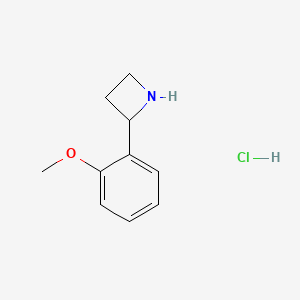

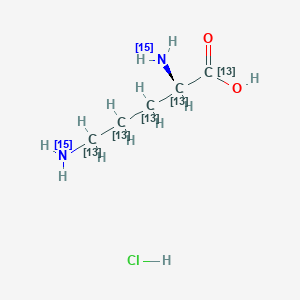

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Ornithine, an amino acid that plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver. The stable isotope labeling with carbon-13 and nitrogen-15 allows for precise tracking and analysis in metabolic studies and other biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.

Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

Fermentation: Using genetically modified microorganisms to produce labeled amino acids.

Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to L-Glutamate through oxidative deamination.

Reduction: Reduction of the carboxyl group to form corresponding alcohols.

Substitution: Amino group substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products Formed

Oxidation: Formation of L-Glutamate.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of various L-Ornithine derivatives.

Applications De Recherche Scientifique

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.

Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.

Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.

Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mécanisme D'action

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.

Comparaison Avec Des Composés Similaires

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can be compared with other stable isotope-labeled amino acids, such as:

L-Arginine-13C6,15N4 Hydrochloride: Used in similar metabolic studies but focuses on arginine metabolism.

L-Lysine-13C6,15N2 Hydrochloride: Utilized in protein synthesis studies.

L-Histidine-13C6,15N3 Hydrochloride: Applied in studies of histidine metabolism and protein interactions.

Uniqueness

This compound is unique due to its specific role in the urea cycle and its application in studying ammonia detoxification and liver function. Its stable isotope labeling provides a powerful tool for precise metabolic tracking and analysis.

Propriétés

IUPAC Name |

(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-QQIPSHICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)